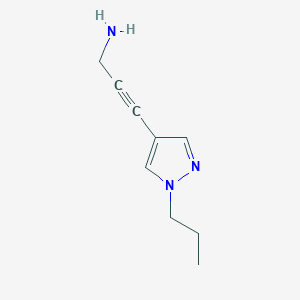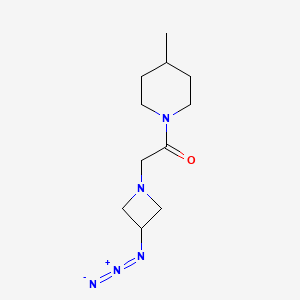
2-(3-Azidoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-(3-Azidoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one, or AZEPO, is an organic compound with a wide range of applications in scientific research. It is a derivative of azetidine, a four-membered cyclic compound with a nitrogen atom at the center, and is commonly used as a building block in organic synthesis. AZEPO is a versatile compound due to its ability to form strong covalent bonds with other molecules, making it suitable for a variety of reactions such as substitution, addition, and condensation. It can also be used as a ligand, a molecule that binds to a central atom, in coordination complexes.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Drug Development
Human Leukocyte Elastase Inhibition : A study by Cvetovich et al. (1996) presents the synthesis of L-694,458, a potent inhibitor of human leukocyte elastase, through chiral synthesis of key intermediates, demonstrating the role of azetidine and piperidine derivatives in developing enzyme inhibitors (Cvetovich et al., 1996).
Antiviral Agents : Research by Wang et al. (2009) on the development of azaindole derivatives for inhibiting HIV-1 attachment showcases the utility of compounds with piperazine and azetidine functionalities in creating potent antiviral agents (Wang et al., 2009).
Antibacterial and Antifungal Activities : Mistry and Desai (2006) explored the synthesis of azetidinones and their pharmacological evaluation, highlighting the potential antimicrobial activities of nitrogen and sulfur-containing heterocyclic compounds (Mistry & Desai, 2006).
Novel Synthetic Approaches
Microwave-Assisted Synthesis : Studies on microwave-assisted synthesis techniques for creating benzyl piperazine derivatives with potential antibacterial activity, as conducted by Merugu et al. (2010), reveal the importance of innovative synthetic methods in developing new pharmacologically active molecules (Merugu, Ramesh, & Sreenivasulu, 2010).
Cycloaddition Reactions : Davies and Pearson (1981) described the synthesis of novel fused β-lactams via intramolecular 1,3-dipolar cycloadditions, illustrating the utility of azetidine derivatives in constructing complex heterocyclic systems (Davies & Pearson, 1981).
Eigenschaften
IUPAC Name |
2-(3-azidoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-9-2-4-16(5-3-9)11(17)8-15-6-10(7-15)13-14-12/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWDHYXSIGZWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Azidoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



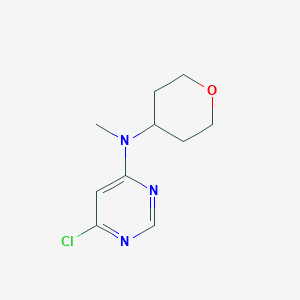
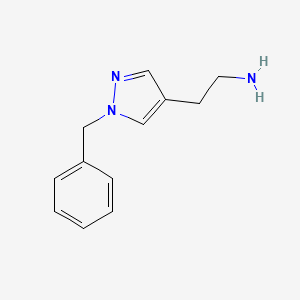
![2-(Piperidine-4-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488623.png)

![N-{2-[4-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488626.png)
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)
amine](/img/structure/B1488630.png)
![4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B1488631.png)
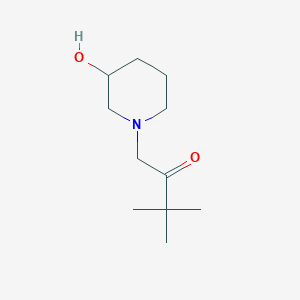
![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488635.png)


![[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488640.png)
